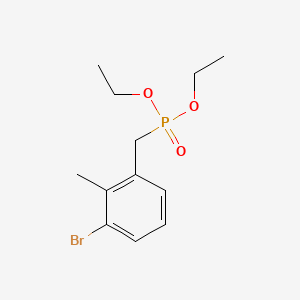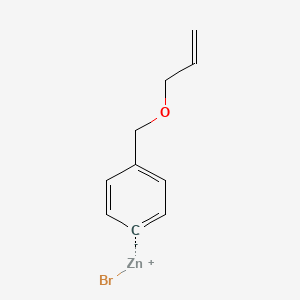
3-Fluoro-4-n-pentyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-n-pentyloxyphenylZinc bromide is an organozinc compound with the molecular formula C11H14BrFOZn and a molecular weight of 326.5234 . This compound is typically used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Fluoro-4-n-pentyloxyphenylZinc bromide can be synthesized through the reaction of 3-Fluoro-4-n-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation of the zinc reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-n-pentyloxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organozinc compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, bases (e.g., K2CO3, NaOH)
Conditions: Inert atmosphere, solvents like THF or toluene, temperatures ranging from room temperature to 100°C
Major Products
The major products formed from these reactions are biaryl or substituted alkene compounds, depending on the nature of the halide used in the coupling reaction .
Applications De Recherche Scientifique
3-Fluoro-4-n-pentyloxyphenylZinc bromide is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds, although specific examples are limited.
Industry: Used in the production of fine chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action for 3-Fluoro-4-n-pentyloxyphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-Fluoro-4-n-pentyloxyphenylZinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. The presence of the fluoro and pentyloxy groups can influence the electronic properties of the compound, making it suitable for specific synthetic applications .
Propriétés
Formule moléculaire |
C11H14BrFOZn |
|---|---|
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-pentoxybenzene-5-ide |
InChI |
InChI=1S/C11H14FO.BrH.Zn/c1-2-3-6-9-13-11-8-5-4-7-10(11)12;;/h5,7-8H,2-3,6,9H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
OZGDNJKZKBEXPH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Cyclohexyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14894968.png)
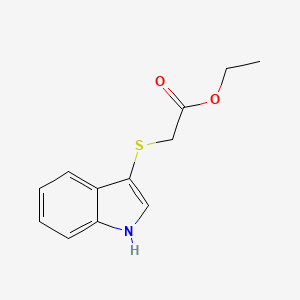
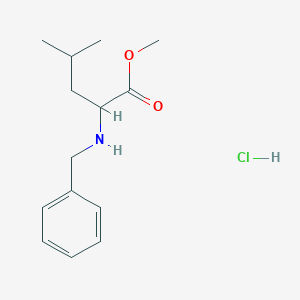
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
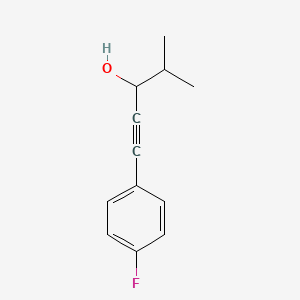

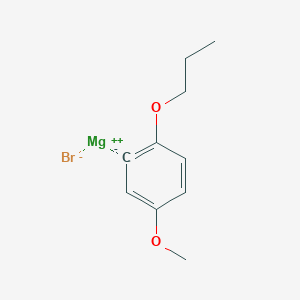
![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)

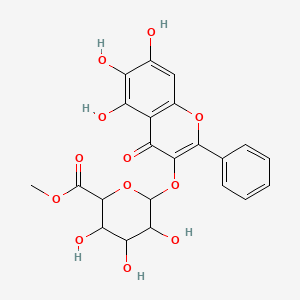
![(2E)-4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14895029.png)
